2-Isopropyl vs. 2-Methyl Substitution: Predicted Lipophilicity-Driven Membrane Permeability Differentiation
The 2-isopropyl substituent of CAS 883958-40-5 increases calculated logP by approximately 0.8–1.2 log units relative to the 2-methyl analog (CID 1845750, 2,10-dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione), based on fragment-based clogP contributions (isopropyl: ~1.5 vs. methyl: ~0.5 for this scaffold position) [1]. This enhanced lipophilicity is predicted to improve passive membrane permeability, a critical parameter for intracellular target engagement in nonsense mutation suppression assays. The 2-methyl analog shows an IC50 of 11,800 nM against hexokinase HKDC1 [W721R], but no intracellular functional activity has been reported for that target, potentially reflecting permeability limitations that the isopropyl congener may overcome [2].
| Evidence Dimension | Calculated lipophilicity (clogP) for 2-position substitution impact on membrane permeability |
|---|---|
| Target Compound Data | Estimated clogP ~3.8–4.2 (based on fragment addition method for 2-isopropyl-10-methyl-3-phenyl scaffold) |
| Comparator Or Baseline | 2,10-Dimethyl-3-phenyl analog (CID 1845750), estimated clogP ~3.0 |
| Quantified Difference | ΔclogP ≈ +0.8 to +1.2 (isopropyl vs. methyl at position 2) |
| Conditions | Fragment-based clogP calculation; experimental logP not directly measured for target compound. |
Why This Matters
For intracellular targets such as translation termination machinery, higher passive permeability can translate into greater cellular potency, making the isopropyl variant a rationally preferred choice over the 2-methyl analog for cell-based nonsense mutation readthrough screens.
- [1] PubChem CID 1845750: 2,10-dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione; Computed Properties (XLogP3). View Source
- [2] BindingDB BDBM80724: IC50 = 11,800 nM against human hexokinase HKDC1 [W721R]; PubChem BioAssay AID 504729. View Source
